molecular formula C12H16ClNO2 B2381273 methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride CAS No. 1197233-22-9

methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride

Cat. No.: B2381273
CAS No.: 1197233-22-9
M. Wt: 241.72
InChI Key: SVGCVCZQYFDHCQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride is a bicyclic compound featuring a partially hydrogenated naphthalene core with an amino group and a methyl ester moiety at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol and CAS number 372143-98-1 . It is commonly utilized as a building block in pharmaceutical synthesis due to its amine and ester functional groups, which enable further derivatization. Safety data indicate hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

IUPAC Name

methyl 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-11(14)12(13)7-6-9-4-2-3-5-10(9)8-12;/h2-5H,6-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGCVCZQYFDHCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the amino and carboxylic acid ester groups.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester may involve:

    Catalytic Processes: The use of catalysts to enhance the efficiency and

Biological Activity

Methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C12H16ClNO
  • Molecular Weight : 241.72 g/mol
  • CAS Number : 104974-44-9
  • Structure : The compound features a tetrahydronaphthalene backbone with an amino group and a carboxylate moiety.

1. Anticancer Activity

Research indicates that compounds related to methyl 2-amino-1,2,3,4-tetrahydronaphthalene derivatives exhibit significant anticancer properties. For instance:

  • Mechanism : The presence of the naphthalene ring in these compounds is crucial for their interaction with cellular targets involved in cancer progression. Studies have shown that such compounds can induce apoptosis in various cancer cell lines by activating intrinsic pathways .
  • Case Study : A study evaluating the cytotoxic effects of related naphthalene derivatives reported IC50 values indicating potent activity against human cancer cell lines such as A431 and Jurkat cells .
CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92A431
Compound 101.98 ± 1.22Jurkat

2. Neuroprotective Effects

The neuroprotective potential of tetrahydronaphthalene derivatives has been explored in various models:

  • Mechanism : These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
  • Research Findings : In vivo studies have demonstrated that these compounds can enhance cognitive function in animal models of Alzheimer’s disease by inhibiting acetylcholinesterase activity.

3. Antimicrobial Activity

Methyl 2-amino-1,2,3,4-tetrahydronaphthalene derivatives have shown promising antimicrobial properties:

  • Mechanism : The mechanism involves disrupting bacterial cell membranes and inhibiting vital enzymatic processes within the bacteria .
  • Case Study : A series of experiments demonstrated that these compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with significant efficacy noted against strains resistant to conventional antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of methyl 2-amino-1,2,3,4-tetrahydronaphthalene derivatives:

  • Key Features : The presence of specific functional groups such as amino and carboxylate moieties is essential for enhancing bioactivity.
  • SAR Analysis : Modifications on the naphthalene ring can lead to variations in potency and selectivity towards different biological targets .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as HCT-116 and MCF-7. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases. The ability to scavenge free radicals has been evaluated using various assays such as DPPH and nitric oxide scavenging tests . These properties suggest its potential use in developing nutraceuticals aimed at reducing oxidative damage.

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. Studies demonstrate that it can inhibit the growth of several bacterial strains, making it a candidate for antibiotic development . The structure-activity relationship (SAR) studies help in optimizing its antibacterial properties.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AnticancerIC50 against HCT-1161.9 - 7.52 μg/mL
AntioxidantDPPH ScavengingSignificant activity
AntibacterialZone of InhibitionEffective against E. coli and S. aureus

Case Study 1: Anticancer Screening

In a study published in 2019, a series of compounds based on this compound were synthesized and screened for anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced potency .

Case Study 2: Antioxidant Evaluation

A comprehensive evaluation was conducted to assess the antioxidant capacity of this compound using multiple assays. The results demonstrated that it effectively scavenged free radicals and inhibited lipid peroxidation processes, highlighting its potential as a therapeutic agent in oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of tetrahydronaphthalene derivatives modified at the 2-position. Key analogs include halogenated derivatives, stereoisomers, and related esters. Below is a detailed comparison:

Structural Analogues with Halogen Substitutions

Property Target Compound (R = H) 6-Chloro Derivative (R = Cl) 6-Bromo Derivative (R = Br)
Molecular Formula C₁₁H₁₄ClNO₂ C₁₁H₁₃Cl₂NO₂ C₁₁H₁₃BrClNO₂
Molecular Weight 227.69 g/mol ~262.1 g/mol ~306.6 g/mol
Substituent H Cl Br
Key Applications Pharmaceutical intermediates Potential halogen-directed reactivity Enhanced lipophilicity for drug design
  • Impact of Halogenation: The 6-chloro and 6-bromo derivatives exhibit increased molecular weight and altered electronic properties due to halogen electronegativity. Halogenation may influence synthetic pathways; bromination typically requires agents like N-bromosuccinimide (NBS), while chlorination might employ SOCl₂ or Cl₂ gas .

Stereochemical Variants

  • Racemic vs. Enantiopure Forms: The racemic mixture (rac-methyl (1R,2R)-amino... hydrochloride) is noted in . Stereochemistry at the 2-position affects binding affinity in chiral environments, such as enzyme active sites. Enantiopure forms are critical for optimizing pharmacokinetics in drug development .

Functional Group Modifications

Compound Key Structural Difference Impact on Properties
Methyl 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate Amino group replaced with ketone Reduced basicity; altered reactivity in nucleophilic acyl substitutions
Ethyl 1-Keto-1,2,3,4-tetrahydronaphthalene-2-carboxylate Ester group (ethyl vs. methyl) Increased steric bulk may affect solubility and metabolic stability
  • Amino vs. Ketone Groups: The amino group in the target compound enables salt formation (hydrochloride) and participation in hydrogen bonding, whereas the ketone in the 1-oxo derivative () facilitates reactions like Grignard additions or reductions .

Physical Properties

  • Melting Points: While direct data for the target compound are unavailable, structurally related hydrochlorides (e.g., valganciclovir HCl) typically exhibit high melting points (>150°C) due to ionic interactions . Non-halogenated analogs in show melting points of 134–178°C, suggesting the hydrochloride form of the target compound likely exceeds this range .
  • Solubility :

    • Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Halogenation (Cl/Br) may reduce solubility in polar solvents due to increased hydrophobicity .

Q & A

Q. What are the recommended synthetic routes for methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride?

The synthesis typically involves multi-step organic reactions , including esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). Reaction conditions such as temperature, time, and stoichiometric ratios must be optimized to improve yield and purity. For analogs, protocols often employ catalytic hydrogenation or cyclization strategies to construct the tetrahydronaphthalene core .

Q. How is the compound characterized for structural integrity and purity in academic research?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments (e.g., distinguishing amino and ester groups).
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially to detect unreacted starting materials or by-products .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

Q. What are the solubility and stability considerations for this compound?

As a hydrochloride salt, the compound exhibits enhanced aqueous solubility compared to its free base form. Stability studies recommend storage at 2–8°C under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the ester group. Solubility in organic solvents (e.g., DMSO, methanol) should be empirically determined due to limited published data .

Q. What safety precautions are critical during handling?

  • Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation).
  • Precautionary Measures : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of powdered forms. Emergency procedures include rinsing exposed areas with water and consulting a physician .

Advanced Research Questions

Q. How can low synthetic yields be addressed during scale-up?

Low yields often arise from incomplete cyclization or side reactions. Mitigation strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation.
  • Reaction Optimization : Adjusting solvent polarity (e.g., switching from THF to DCM) or using microwave-assisted synthesis to reduce reaction time .
  • By-Product Analysis : LC-MS or GC-MS to identify impurities and refine purification protocols (e.g., gradient column chromatography) .

Q. What structural modifications enhance biological activity or target selectivity?

  • Amino Group Functionalization : Introducing alkyl or aryl substituents to modulate receptor binding.
  • Ester Hydrolysis : Converting the methyl ester to a free carboxylic acid for improved pharmacokinetics.
  • Ring Substitution : Adding electron-withdrawing groups (e.g., fluorine) at specific positions to enhance metabolic stability .

Q. How can researchers resolve contradictions in reported pharmacological data?

Discrepancies in biological activity may stem from differences in:

  • Assay Conditions : Variations in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration).
  • Enantiomeric Purity : Chiral HPLC or polarimetry to confirm stereochemistry, as racemic mixtures can exhibit divergent activities .

Q. What advanced analytical methods quantify trace impurities or degradation products?

  • LC-MS/MS : For detecting sub-1% impurities with high sensitivity.
  • X-ray Crystallography : To resolve ambiguous structural features (e.g., conformation of the tetrahydronaphthalene ring).
  • Stability-Indicating Assays : Forced degradation studies under heat, light, or acidic conditions to identify labile functional groups .

Data Gaps and Research Opportunities

Property Current Status Recommended Approach
Aqueous Solubility Limited published dataUse shake-flask or HPLC-UV methods
pKa Values Not reportedPotentiometric titration or NMR-based assays
Metabolic Stability Preliminary in vitro data onlyMicrosomal incubation assays (e.g., human liver microsomes)

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